TC Lpa5 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

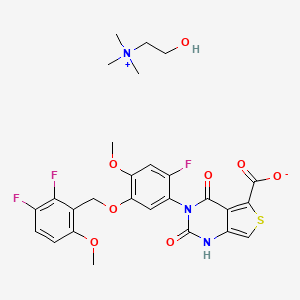

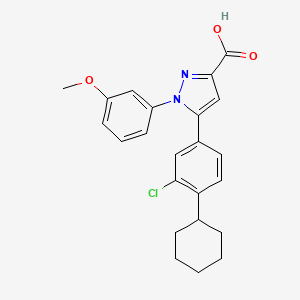

TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .

Molecular Structure Analysis

The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .Physical And Chemical Properties Analysis

TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .Aplicaciones Científicas De Investigación

Thyroid Carcinoma Treatment

TC Lpa5 4 has been identified as a specific antagonist that inhibits cell proliferation and migration in thyroid carcinoma. This compound targets the LPAR5 receptor, which is upregulated in papillary thyroid carcinoma (PTC), particularly in BRAF-like PTC. By inhibiting the LPAR5 receptor, TC Lpa5 4 can significantly reduce the proliferation of various thyroid cancer cell lines and delay xenograft growth in vivo .

Multiple Myeloma CAR-T Therapy Enhancement

In the field of immunotherapy, TC Lpa5 4 plays a role in enhancing the efficacy of CAR-T therapy for multiple myeloma. It has been found that the LPAR5 receptor interacts with GPRC5D, a target for CAR-T cells. By using TC Lpa5 4 to inhibit LPAR5, researchers can potentially increase the surface expression of GPRC5D on multiple myeloma cells, thereby improving the effectiveness of CAR-T cell therapy .

Neuroinflammation Research

TC Lpa5 4 has been utilized in studies investigating the role of LPAR5 in murine microglia. By inhibiting this receptor, researchers can observe changes in neuroinflammatory responses, which is crucial for understanding various neurological disorders where inflammation plays a key role .

Platelet Aggregation Inhibition

This compound has been shown to inhibit LPA-induced aggregation of isolated human platelets. This application is significant in the study of thrombosis and other cardiovascular diseases where platelet aggregation is a contributing factor .

GPCR Trafficking Studies

TC Lpa5 4 is used in research to understand the trafficking effects of G protein-coupled receptors (GPCRs). It has been observed that the presence of LPA receptors activator can reduce the surface expression of GPRC5D, and TC Lpa5 4 can be used to investigate these dynamics further .

Cancer Progression Mechanism Elucidation

The compound aids in the elucidation of cancer progression mechanisms by allowing researchers to study the effects of LPAR5 inhibition on cancer cell behavior. This is particularly relevant in cancers where LPAR5 is known to be upregulated .

Drug Selectivity and Specificity Analysis

TC Lpa5 4 exhibits selectivity for LPA5 against a panel of over 80 screened targets. This characteristic makes it an important tool for analyzing the specificity of drug action and for the development of targeted therapies .

Pharmacological Research

As a pharmacological tool, TC Lpa5 4 helps in the study of the LPA signaling pathway, which is implicated in various physiological and pathological processes. Its role as an antagonist allows for the exploration of LPA5’s functions in different cellular contexts .

Mecanismo De Acción

Target of Action

The primary target of TC Lpa5 4 is the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor . This receptor plays a crucial role in various biological processes, including cell proliferation and migration .

Mode of Action

TC Lpa5 4 acts as an antagonist to the LPA5 receptor . It binds to the LPA5 receptor and inhibits its activation, thereby preventing the receptor from triggering downstream signaling pathways . The compound exhibits selectivity for LPA5 over 80 other screened agent targets .

Biochemical Pathways

Given that lpa5 is involved in various signaling pathways, it can be inferred that tc lpa5 4 may influence these pathways indirectly through its antagonistic action on the lpa5 receptor .

Result of Action

TC Lpa5 4 inhibits lysophosphatidic acid (LPA)-induced aggregation of isolated human platelets . This suggests that the compound may have potential therapeutic applications in conditions where platelet aggregation plays a role. Additionally, TC Lpa5 4 has been shown to inhibit cell proliferation and migration of thyroid cancer cells .

Propiedades

IUPAC Name |

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNALUYKEGYUHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TC Lpa5 4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)